![molecular formula C13H20N4O2 B13453258 Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is fused with a pyrimidine moiety, making it a valuable intermediate in medicinal chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C13H20N4O2 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-9-14-6-5-11(15-9)16-10-7-17(8-10)12(18)19-13(2,3)4/h5-6,10H,7-8H2,1-4H3,(H,14,15,16) |
Clé InChI |
QDOYIJPPCRYNDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)NC2CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
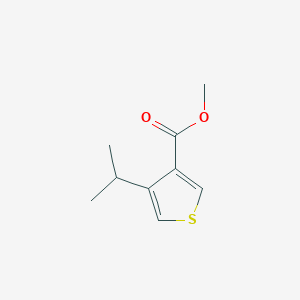
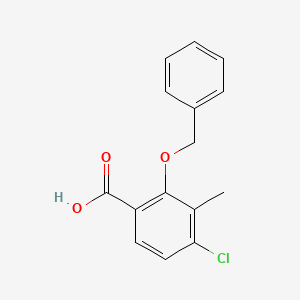

![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
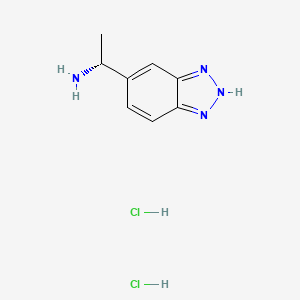
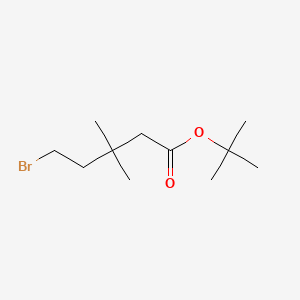
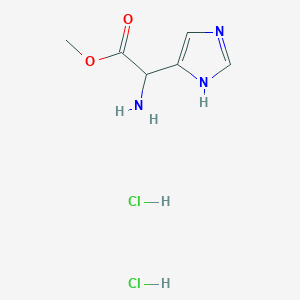
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
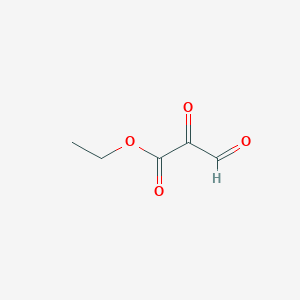
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
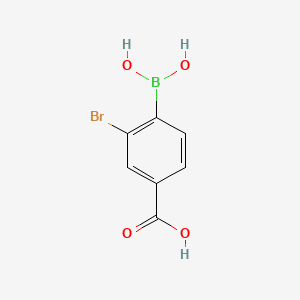
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
